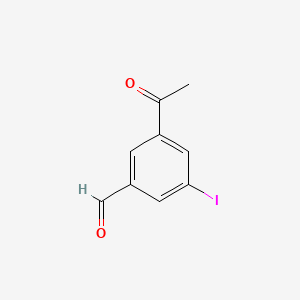

3-Acetyl-5-iodobenzaldehyde

Description

Significance of Acetylated and Iodinated Benzaldehyde (B42025) Derivatives in Synthetic Organic Chemistry

Benzaldehyde derivatives, in general, are fundamental building blocks in organic synthesis. The aldehyde group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. ncert.nic.in The introduction of an acetyl group, as seen in acetylated benzaldehydes, adds another layer of synthetic versatility. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl group's protons are acidic enough to participate in various condensation reactions. arkat-usa.org

The presence of an iodine atom on the benzaldehyde ring further enhances the synthetic utility of the molecule. Iodinated aromatic compounds are crucial precursors in a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. nih.gov Hypervalent iodine reagents, derived from iodinated compounds, are also widely used as environmentally friendly oxidizing agents in modern organic chemistry. nih.govacs.org

Position of 3-Acetyl-5-iodobenzaldehyde within the Landscape of Functionalized Aromatic Compounds

Functionalized aromatic compounds are central to many areas of chemical science, including medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijrar.org These compounds serve as essential scaffolds for the development of new drugs, polymers, dyes, and other advanced materials. researchgate.netwalshmedicalmedia.com The specific arrangement of functional groups on the aromatic ring dictates the compound's physical, chemical, and biological properties.

This compound, with its distinct trifunctional nature, is strategically positioned as a versatile building block. The aldehyde and acetyl groups offer sites for chain elongation and the introduction of new functionalities, while the iodine atom provides a handle for the attachment of various organic fragments through well-established coupling methodologies. This trifunctionality allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of a diverse range of complex target molecules.

Overview of Research Trajectories for Related Chemical Entities

Research on related functionalized benzaldehydes is extensive and multifaceted. For instance, studies on hydroxy- and alkoxy-substituted benzaldehydes are prevalent due to their natural occurrence and importance in the flavor and fragrance industries. walshmedicalmedia.com Research into halogenated benzaldehydes, such as 3-iodobenzaldehyde (B1295965) and 3-bromo-5-iodobenzaldehyde, often focuses on their application in cross-coupling reactions to synthesize complex biaryl compounds and other extended aromatic systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Furthermore, the chemistry of acylbenzaldehydes, like o-acetylbenzaldehyde, has been explored for the synthesis of various heterocyclic compounds. arkat-usa.org The reactivity of these compounds is often dictated by the interplay between the aldehyde and the acyl group, leading to unique cyclization pathways. Research in this area continues to focus on developing novel synthetic methods and exploring the applications of the resulting heterocyclic products.

The study of compounds like this compound is a logical extension of these research trajectories. Future research will likely focus on exploring its reactivity in various named reactions, its potential as a precursor for novel heterocyclic systems, and its application in the synthesis of functional materials and biologically active molecules. The unique combination of functional groups in this compound presents a rich field for further scientific investigation.

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

3-acetyl-5-iodobenzaldehyde |

InChI |

InChI=1S/C9H7IO2/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-5H,1H3 |

InChI Key |

SEQKJQALVBFKIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Iodobenzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Acetyl-5-iodobenzaldehyde reveals two primary bond disconnections that lead to plausible synthetic routes. The target molecule can be conceptually disassembled by disconnecting either the C-I bond or the C-C bond of the acetyl group.

Route A: Iodination of a Precursor

This approach involves the late-stage introduction of the iodine atom onto a pre-existing acetylbenzaldehyde framework. The key disconnection is the C-I bond, leading back to 3-acetylbenzaldehyde (B1583000) as the immediate precursor. This strategy relies on the ability to control the regioselectivity of the iodination reaction to favor substitution at the C5 position.

Route B: Acylation of an Iodinated Precursor

Alternatively, the synthesis can proceed through the formation of the acetyl group on an iodinated scaffold. Disconnecting the C-C bond of the acetyl group points to 3-iodobenzaldehyde (B1295965) as the key starting material. The success of this route hinges on the regioselective Friedel-Crafts acylation at the C5 position of the iodinated ring.

Both the formyl (-CHO) and acetyl (-COCH₃) groups are deactivating and meta-directing in electrophilic aromatic substitution. chemistrysteps.comresearchgate.net In 3-acetylbenzaldehyde, both groups direct incoming electrophiles to the C5 position, which is meta to both. Similarly, in 3-iodobenzaldehyde, the iodo group is an ortho-, para-director, while the formyl group is a meta-director. The position meta to the formyl group and para to the iodo group is C5, suggesting a potential for regioselective acylation.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is contingent on the effective implementation of key chemical transformations, including regioselective iodination and Friedel-Crafts acylation.

Regioselective Iodination Protocols for Benzaldehyde (B42025) Derivatives

The introduction of an iodine atom onto an aromatic ring, particularly a deactivated one, requires the use of an iodinating agent in the presence of an oxidizing agent. For the iodination of 3-acetylbenzaldehyde, the challenge lies in achieving selective substitution at the C5 position.

Commonly employed iodinating systems include molecular iodine (I₂) in the presence of an oxidant such as nitric acid, periodic acid (HIO₄), or hydrogen peroxide. drishtiias.com For deactivated aromatic rings, stronger activating conditions may be necessary. Recent methodologies have explored the use of aryl iodine(III) reagents to activate I₂ for the iodination of deactivated arenes, which can proceed in organic solvents rather than neat sulfuric acid. nih.govkhanacademy.orgyoutube.com

The directing effects of the existing substituents are paramount. In 3-acetylbenzaldehyde, both the aldehyde and acetyl groups are meta-directors. This electronic guidance strongly favors the introduction of the iodine atom at the C5 position, which is meta to both groups.

Table 1: Illustrative Iodination Conditions for Deactivated Aromatic Aldehydes

| Starting Material | Iodinating Agent | Oxidant/Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | I₂ | HIO₄ | Acetic Acid | - | drishtiias.com |

| 3-Nitrobenzaldehyde | I₂ / NaNO₂ / Air | Silica-H₂SO₄ | MeCN | - | libretexts.org |

| Deactivated Arenes | I₂ | Aryl Iodine(III) | CH₂Cl₂ | High | nih.govkhanacademy.orgyoutube.com |

Introduction of the Acetyl Group via Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. chegg.comlibretexts.org In the context of synthesizing this compound from 3-iodobenzaldehyde, this reaction involves the introduction of an acetyl group using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). core.ac.ukbeilstein-journals.org

A significant challenge in this route is the deactivating nature of both the iodo and formyl substituents on the starting material. Friedel-Crafts reactions are generally less effective on strongly deactivated rings. However, the regiochemical outcome is influenced by the directing effects of the existing groups. The iodo group is an ortho-, para-director, while the formyl group is a meta-director. The position at C5 is para to the iodo group and meta to the formyl group, making it the most likely site for acylation.

Table 2: General Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Product | Reference |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | CS₂ | Acetophenone | libretexts.org |

| Iodobenzene | Acetyl Chloride | AlCl₃ | - | p-Iodoacetophenone | beilstein-journals.org |

| 3,3′-dimethylbiphenyl | Acetyl Chloride | AlCl₃ | 1,2-dichloroethane (B1671644) | 4-acetyl-3,3′-dimethylbiphenyl | libretexts.org |

Note: The acylation of 3-iodobenzaldehyde specifically is not detailed, but the principles of Friedel-Crafts acylation on related substrates provide a strong foundation.

Sequential Functional Group Interconversions

In addition to the primary routes, the synthesis could potentially involve sequential functional group interconversions. For instance, one could start with a more easily di-substituted precursor and then modify the functional groups to arrive at the target molecule. An example of this approach could involve the acylation-reduction sequence. chemistrysteps.com One could perform a Friedel-Crafts acylation on a suitable precursor, followed by reduction of a ketone to an alkyl group, and subsequent oxidation of another group to an aldehyde. However, these multi-step sequences are generally less efficient than the more direct iodination or acylation routes.

Optimization of Reaction Conditions and Yield

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters, with solvent effects playing a particularly crucial role.

Solvent Effects on Regioselectivity and Conversion

The choice of solvent can significantly influence the outcome of both iodination and Friedel-Crafts acylation reactions.

In Iodination Reactions:

The solvent can affect the solubility of the reagents and intermediates, as well as the reactivity of the iodinating species. For the iodination of deactivated aromatic compounds, polar aprotic solvents like acetonitrile (B52724) (MeCN) have been shown to be effective. libretexts.org In some cases, solvent-free conditions or the use of ionic liquids have been explored to enhance reactivity and selectivity.

In Friedel-Crafts Acylation:

The solvent can impact the activity of the Lewis acid catalyst and the solubility of the reaction complex. Non-polar solvents like carbon disulfide (CS₂) and 1,2-dichloroethane are traditionally used. libretexts.org More polar solvents like nitrobenzene (B124822) can sometimes alter the regioselectivity of the reaction. For deactivated substrates, the choice of solvent is critical to ensure sufficient reaction rates. Recent studies have investigated the use of tunable aryl alkyl ionic liquids (TAAILs) as a medium for Friedel-Crafts acylation, which can lead to robust catalytic systems.

Table 3: Impact of Solvent on Friedel-Crafts Acylation Yield (Illustrative Example)

| Solvent | Dielectric Constant | Reaction Yield (%) |

| Dichloromethane | 8.93 | 85 |

| Nitrobenzene | 34.82 | 92 |

| Carbon Tetrachloride | 2.24 | 75 |

Data adapted from general studies on Friedel-Crafts acylation and may not be specific to the synthesis of this compound.

Catalyst Selection and Loading Studies

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the iodination of 3-acetylbenzaldehyde or the Friedel-Crafts acylation of 3-iodobenzaldehyde. The choice of catalyst and its loading are critical for the success of these transformations, influencing both the yield and selectivity of the reaction.

For the direct iodination of an aromatic ring, various catalytic systems have been explored. While specific studies on 3-acetylbenzaldehyde are not extensively documented in readily available literature, analogous iodination of aromatic compounds provides insight into effective catalysts. For instance, electrophilic iodination can be achieved using molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst.

In the context of Friedel-Crafts acylation, Lewis acids are indispensable. The acylation of 3-iodobenzaldehyde with an acetylating agent like acetyl chloride or acetic anhydride requires a catalyst to activate the electrophile.

Below is a table summarizing potential catalysts and their typical loading for analogous reactions, which could be optimized for the synthesis of this compound.

| Reaction Type | Catalyst | Typical Catalyst Loading (mol%) | Starting Material | Notes |

| Iodination | I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Stoichiometric I₂, Catalytic Oxidant | 3-Acetylbenzaldehyde | Oxidizing agent regenerates the active iodine species. |

| Iodination | I₂ / Lewis Acid (e.g., AlCl₃, FeCl₃) | 10 - 30 | 3-Acetylbenzaldehyde | Lewis acid enhances the electrophilicity of iodine. |

| Friedel-Crafts Acylation | AlCl₃ | 100 - 200 | 3-Iodobenzaldehyde | Often required in stoichiometric amounts due to complexation with the product. wikipedia.orgnih.govmasterorganicchemistry.com |

| Friedel-Crafts Acylation | Zeolites | Varies | 3-Iodobenzaldehyde | Heterogeneous catalyst, offering easier separation and potential for recyclability. wikipedia.org |

This table is illustrative and based on general principles of aromatic substitution reactions, as specific data for this compound is limited.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are fundamental parameters that significantly impact the efficiency of chemical reactions. In the synthesis of this compound, optimizing these conditions is crucial for maximizing yield and minimizing side product formation.

For the iodination of 3-acetylbenzaldehyde, the reaction temperature can influence the rate of reaction and the regioselectivity. Generally, electrophilic aromatic substitutions are carried out at temperatures ranging from room temperature to moderate heating to overcome the activation energy barrier.

In Friedel-Crafts acylation, temperature control is critical. These reactions are often exothermic, and excessive heat can lead to undesirable side reactions, such as polysubstitution or rearrangement of the acyl group. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion.

Pressure is less commonly a critical parameter for these types of reactions when conducted in the liquid phase under standard laboratory conditions. However, in industrial settings or when using gaseous reactants, pressure can play a more significant role in influencing reaction rates and equilibria.

The following table outlines the general influence of temperature on these synthetic routes.

| Reaction Type | Temperature Range (°C) | General Observations |

| Iodination | 25 - 80 | Higher temperatures generally increase the reaction rate, but may decrease selectivity. |

| Friedel-Crafts Acylation | 0 - 60 | Initial cooling is often necessary to control the exothermic reaction, followed by warming to drive the reaction to completion. weebly.com |

This table provides general guidance based on analogous reactions due to the lack of specific data for the target compound.

Modern Synthetic Approaches

In recent years, modern synthetic methodologies have been developed to improve the efficiency, safety, and environmental impact of chemical processes. These approaches are highly relevant to the synthesis of this compound.

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov

For the synthesis of this compound, microwave heating could be applied to both the iodination and Friedel-Crafts acylation routes. For example, the microwave-assisted Claisen-Schmidt condensation, a related reaction, has been shown to proceed efficiently at 40-50°C in just 10-15 minutes. nih.gov Similarly, solvent-free microwave-assisted synthesis of hydrazides has been achieved in 8-10 minutes. researchgate.net These examples suggest that a microwave-assisted approach could significantly shorten the synthesis time for this compound.

Solvent-Free Organic Synthesis Techniques

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or a catalytic amount of a liquid phase.

The synthesis of chalcones, which involves the condensation of a substituted benzaldehyde with a ketone, has been successfully performed under solvent-free conditions using a mortar and pestle with a solid base like sodium hydroxide (B78521). researchgate.net This approach could potentially be adapted for the synthesis of precursors to this compound or for its direct synthesis under specific conditions. Research on the solvent-free synthesis of solketal (B138546) has also demonstrated the feasibility of carrying out reactions without a bulk solvent medium. nih.gov

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. nih.gov

The synthesis of this compound could be adapted to a continuous flow process. For instance, the nitration of benzaldehyde has been successfully carried out in a continuous flow microreactor system, demonstrating the potential for performing electrophilic aromatic substitutions in this manner. researchgate.netresearchgate.net Similarly, the preparation of other benzaldehyde derivatives and related compounds has been achieved using continuous flow methodologies. google.com A flow process for the synthesis of this compound would involve pumping solutions of the starting materials and catalyst through a heated reactor coil, with the product being collected continuously at the outlet. This approach would be particularly advantageous for large-scale production, offering better control over reaction parameters and improved safety.

Chemical Reactivity and Transformations of 3 Acetyl 5 Iodobenzaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group is a primary site for nucleophilic attack and condensation reactions due to the electrophilicity of the carbonyl carbon and the presence of an adjacent acidic proton in its enolizable form.

The aldehyde carbonyl in 3-Acetyl-5-iodobenzaldehyde is susceptible to nucleophilic addition. Various nucleophiles, including organometallic reagents like Grignard reagents and organolithium compounds, can attack the carbonyl carbon to form secondary alcohols. youtube.com The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com For instance, the reaction with a Grignard reagent (R-MgBr) would yield a secondary alcohol.

Similarly, reduction of the aldehyde with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding primary alcohol. These reactions are fundamental in organic synthesis for the conversion of aldehydes to alcohols. youtube.com

The acetyl group in this compound provides enolizable α-protons, making it a suitable partner for aldol (B89426) condensation reactions. In the presence of a base, the acetyl group can be deprotonated to form an enolate, which can then act as a nucleophile. masterorganicchemistry.comlibretexts.org This enolate can attack the aldehyde group of another molecule of this compound (a self-condensation) or a different aldehyde or ketone (a crossed-condensation). masterorganicchemistry.comlibretexts.orgsrmist.edu.in

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with a non-enolizable aldehyde. libretexts.orglibretexts.org In the case of this compound, the acetyl group can react with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. magritek.com This reaction typically proceeds to a dehydration step to form a conjugated enone, known as a chalcone. srmist.edu.in

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Conversely, the aldehyde can be reduced to a primary alcohol. While strong reducing agents like LiAlH₄ would also reduce the acetyl group, selective reduction of the aldehyde can be achieved using milder reagents like sodium borohydride (NaBH₄) under controlled conditions. Chemoselective reduction is crucial when preserving the ketone functionality is desired.

Reactivity at the Iodine Substituent

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium catalysts are widely employed to activate the C-I bond for cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks from simple precursors.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgnih.gov this compound, as an aryl iodide, is an ideal substrate for this reaction. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the iodide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 5-position of the benzene (B151609) ring, leading to the synthesis of diverse biaryl compounds.

Data Tables

Table 1: Representative Nucleophilic Addition to the Aldehyde Group

| Nucleophile | Reagent | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

This table represents expected products based on general reactivity principles of aldehydes.

Table 2: Typical Conditions for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| This compound | Benzaldehyde | Sodium Hydroxide (NaOH) | Ethanol | Chalcone (α,β-unsaturated ketone) |

This table illustrates a potential Claisen-Schmidt condensation based on reactions of similar ketones and aldehydes. magritek.com

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Iodide | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent |

| This compound | Phenylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or other phosphines | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl iodides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a low-valent transition metal complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govuwindsor.ca

A variety of transition metals, including palladium, nickel, and iron, can catalyze these transformations. researchgate.netnih.gov The reactivity and choice of catalyst often depend on the specific coupling partners and desired outcome. For instance, palladium catalysts are widely used in reactions like the Negishi coupling, which pairs aryl halides with organozinc reagents. nih.gov These reactions are known for their high functional group tolerance, which is crucial when working with a multifunctional substrate like this compound.

The following table summarizes potential cross-coupling reactions involving this compound, showcasing the diversity of structures that can be accessed from this versatile starting material.

| Coupling Reaction | Coupling Partner | Metal Catalyst (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄ | Biaryl derivative |

| Negishi Coupling | Alkylzinc bromide | [Pd(C₃H₅)Cl]₂/tedicyp | Alkyl-substituted benzaldehyde |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted benzaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/ligand | N-Aryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenyl-substituted benzaldehyde |

Nucleophilic Aromatic Substitution Involving the Iodine Moiety

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for functionalizing the aromatic ring of this compound. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and a good leaving group must be present.

The structure of this compound is well-suited for SNAr. Both the acetyl and aldehyde groups are powerful electron-withdrawing substituents, which polarize the aromatic ring and stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. The iodine atom, being a halogen, serves as an effective leaving group.

The position of the electron-withdrawing groups relative to the leaving group is critical. In this compound, these groups are situated meta to the iodine atom. While ortho and para substitution patterns are generally more effective at stabilizing the intermediate through resonance, the inductive electron-withdrawing effects of the acetyl and aldehyde groups still significantly enhance the ring's susceptibility to nucleophilic attack compared to an unsubstituted iodobenzene. masterorganicchemistry.com A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to displace the iodine, providing a direct route to a range of substituted benzaldehyde derivatives.

Generation and Reactivity of Aryl Radicals from Iodoarene Activation

The carbon-iodine bond of this compound can be homolytically cleaved to generate a highly reactive aryl radical. This intermediate opens up a different set of synthetic possibilities compared to ionic pathways. The generation of aryl radicals from aryl halides is a well-established field, with methods evolving from classical, harsh conditions to milder, more controlled processes. rsc.org

Historically, aryl radicals were often generated using stoichiometric reagents like tributyltin hydride (n-Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org However, contemporary methods often rely on photoredox catalysis, which uses visible light to initiate a single-electron transfer (SET) process, or other redox-active systems. rsc.org For instance, diaryliodonium salts, which can be derived from iodoarenes, can generate aryl radicals under photocatalyst-free conditions upon irradiation. rsc.org Aryl radicals can also be accessed from aryl halides through electrochemical reactions or by using specific transition metal reductants. semanticscholar.org

Once generated, the 3-acetyl-5-formylphenyl radical can participate in a variety of reactions. A key application is the arylation of other molecules. For example, it can add to electron-rich systems like heteroaromatics or engage in addition reactions with alkenes or alkynes. rsc.orgsemanticscholar.org These radical-based transformations often exhibit excellent functional group tolerance and proceed under mild conditions, making them a valuable tool for complex molecule synthesis.

Transformations Involving the Acetyl Moiety

The acetyl group in this compound is a versatile functional handle, offering numerous opportunities for chemical modification independent of the aldehyde and iodo functionalities. ichem.md

Keto-Enol Tautomerism and its Impact on Reaction Pathways

Like most ketones possessing an alpha-hydrogen, the acetyl group of this compound exists in equilibrium with its corresponding enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, the equilibrium lies between the "keto" form (the standard ketone) and the "enol" form, which contains a hydroxyl group bonded to a carbon-carbon double bond.

This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Acid Catalysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and the alpha-hydrogens more acidic. A weak base (like water) can then deprotonate the alpha-carbon to form the enol. youtube.com

Base Catalysis: A base directly removes an acidic alpha-hydrogen to form an enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol. youtube.com

While the keto form is generally more stable and predominates at equilibrium for simple ketones, the formation of the enol or the intermediate enolate is mechanistically crucial. masterorganicchemistry.comlibretexts.org The enol and enolate are nucleophilic at the alpha-carbon, allowing the acetyl group to react with electrophiles at this position. This reactivity is fundamental to many derivatization reactions of the acetyl group, enabling the formation of new carbon-carbon bonds adjacent to the carbonyl.

The stability of the enol can be influenced by factors such as substitution, conjugation, and hydrogen bonding. masterorganicchemistry.comyoutube.com For instance, if the enol form can enter into an extended conjugated system or form a stable intramolecular hydrogen bond, its concentration at equilibrium may increase. youtube.com

Derivatization of the Acetyl Group

The acetyl group can be transformed into a wide range of other functional groups, significantly expanding the synthetic utility of this compound. ichem.mdwisdomlib.org These transformations can be broadly categorized based on the type of reaction occurring at the acetyl moiety.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product |

| Alpha-Halogenation | Br₂, CuBr₂ | α-Bromoketone |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone (α,β-Unsaturated Ketone) |

| Oxidation | Molecular Oxygen, Co(OAc)₂/Mn(OAc)₂ | Carboxylic Acid |

| Dakin-West Reaction | Aryl Aldehyde, Acetonitrile (B52724), TFA | β-Acetamido Ketone |

| Acetalization | Ethylene Glycol, Acid Catalyst | Ketone Acetal (Ketal) |

| Reduction | NaBH₄ | Secondary Alcohol |

For example, direct bromination can introduce a bromine atom at the alpha-position, creating an α-bromoketone which is a valuable intermediate for further substitution reactions. ichem.md The Claisen-Schmidt condensation involves the reaction of the acetyl group's enolate with another aldehyde (which could even be the aldehyde function of another molecule of the starting material) to form chalcones, which are α,β-unsaturated ketones. ichem.md Furthermore, the acetyl group can be oxidized to a carboxylic acid under specific catalytic conditions or reduced to a secondary alcohol using reducing agents like sodium borohydride. epa.gov The Dakin-West reaction provides a pathway to β-acetamido ketones, which are important structural motifs in medicinal chemistry. researchgate.net

Cascade and Multicomponent Reactions Incorporating this compound

The presence of three distinct and reactive functional groups on a single aromatic scaffold makes this compound an excellent substrate for cascade and multicomponent reactions (MCRs). nih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates structural features from each component, offering high efficiency and atom economy. nih.govnih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the formation of each new bond triggers the next reaction in the sequence.

The trifunctional nature of this compound allows for the design of complex synthetic sequences. For example, a reaction could be initiated at the aldehyde group, followed by a transformation of the acetyl group, and concluding with a cross-coupling reaction at the iodo position.

A hypothetical multicomponent reaction could involve the following steps in a one-pot synthesis:

Knoevenagel Condensation: The aldehyde group of this compound reacts with an active methylene (B1212753) compound (e.g., malononitrile) in the presence of a base. mdpi.com

Michael Addition: The newly formed α,β-unsaturated system could then undergo a Michael addition with a nucleophile.

Cyclization/Condensation: The acetyl group could then participate in an intramolecular cyclization or condensation with a newly introduced functional group.

Cross-Coupling: Finally, the entire elaborated structure could be further functionalized via a Suzuki or Sonogashira coupling at the iodine position.

Such strategies allow for the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern organic synthesis. The ability to combine reactions like the Knoevenagel condensation, Michael addition, and various named multicomponent reactions (e.g., Hantzsch, Biginelli) with the reactivity of the iodoarene group makes this compound a powerful tool for building diverse heterocyclic and polyfunctional aromatic compounds. nih.govmdpi.com

Cyclization Studies Utilizing this compound as a Building Block

The chemical structure of this compound possesses reactive sites that, in theory, could participate in various cyclization reactions to form a range of heterocyclic systems. The presence of both an acetyl and a benzaldehyde group suggests its potential as a precursor for the synthesis of heterocycles through several established synthetic routes.

For instance, the acetyl group provides an active methylene functionality that can participate in condensations, while the aldehyde group is a key electrophile in many cyclization pathways. The iodo-substituent also offers a handle for further functionalization or participation in metal-catalyzed cross-coupling reactions that could be part of a cyclization sequence.

Hypothetically, this compound could be a substrate for reactions such as:

Chalcone Formation and Subsequent Cyclization: The benzaldehyde moiety could react with another ketone to form a chalcone. This α,β-unsaturated ketone is a versatile intermediate for the synthesis of pyrazolines, pyrimidines, and isoxazolines upon reaction with appropriate binucleophiles like hydrazine, guanidine, or hydroxylamine (B1172632), respectively. However, specific studies initiating this sequence with this compound are not documented.

Direct Condensation Reactions: The dicarbonyl-like nature (acetyl and aldehyde groups) of the molecule suggests it could, in principle, react with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, or with amidines/ureas to form pyrimidines. These reactions are fundamental in heterocyclic chemistry, yet their application to this compound has not been specifically reported in the surveyed literature.

Named Reactions in Heterocyclic Synthesis: Multi-component reactions like the Hantzsch pyridine (B92270) synthesis, which utilizes an aldehyde, or the Biginelli reaction for dihydropyrimidinone synthesis, are theoretically possible. Similarly, the Gewald reaction for thiophene (B33073) synthesis could potentially be adapted. Nevertheless, a review of the literature did not yield any instances of this compound being used in these specific named reactions.

The absence of published data focusing on the cyclization of this compound suggests that this particular compound may not have been extensively explored as a building block for heterocyclic synthesis, or that such studies are not widely disseminated in the public domain. Therefore, it is not possible to provide detailed research findings or data tables for its cyclization transformations at this time. Further experimental research would be required to explore and document the reactivity of this compound in the construction of cyclic molecules.

Spectroscopic and Structural Elucidation of 3 Acetyl 5 Iodobenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 3-acetyl-5-iodobenzaldehyde, a detailed NMR analysis is crucial for unambiguous structure confirmation.

While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established substituent effects and data from analogous compounds such as 3-iodobenzaldehyde (B1295965) and 4-acetylbenzaldehyde. rsc.orgrsc.orgbeilstein-journals.org

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. The aldehydic proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm. The acetyl methyl protons will also present as a singlet, expected around 2.6-2.7 ppm. rsc.org The aromatic protons will exhibit characteristic splitting patterns due to spin-spin coupling.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonyl carbons of the aldehyde and acetyl groups are expected at the most downfield positions, generally above 190 ppm. The carbon atom attached to the iodine (C-5) will be significantly shielded due to the heavy atom effect, resulting in an upfield shift compared to an unsubstituted carbon. The remaining aromatic carbons will appear in the typical range of 120-145 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.9 - 10.1 (s) | 190 - 192 |

| Acetyl (COCH₃) | 2.6 - 2.7 (s) | 196 - 198 |

| Acetyl (COCH₃) | - | 26 - 28 |

| Aromatic H-2 | 8.2 - 8.4 (d) | 130 - 132 |

| Aromatic H-4 | 8.0 - 8.2 (dd) | 140 - 142 |

| Aromatic H-6 | 8.4 - 8.6 (d) | 138 - 140 |

| Aromatic C-1 | - | 137 - 139 |

| Aromatic C-3 | - | 138 - 140 |

| Aromatic C-5 (C-I) | - | 94 - 96 |

Note: Predicted values are based on data from analogous compounds and established substituent effects. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.

Multi-Dimensional NMR Techniques for Structure Confirmation

To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons. Cross-peaks would be expected between H-2 and H-4, and between H-4 and H-6, confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C-2, C-4, C-6, and the acetyl methyl group based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the aldehydic proton to C-1, C-2, and C-6, and the acetyl methyl protons to the acetyl carbonyl carbon and C-3. These correlations would definitively establish the substitution pattern on the benzene ring.

Variable-Temperature NMR for Conformational Dynamics

The presence of two carbonyl-containing substituents raises the possibility of rotational isomerism around the C-C bonds connecting them to the aromatic ring. Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers and allow for the determination of the energy barriers to rotation. In the case of this compound, VT-NMR could reveal if there is a preferred orientation of the acetyl and aldehyde groups relative to the benzene ring and whether this preference changes with temperature.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and details of the intermolecular interactions in the solid state.

Utilizing the Heavy Atom Effect of Iodine for Structure Determination

The presence of the iodine atom in this compound is highly advantageous for X-ray crystallographic analysis. Iodine is a "heavy atom," meaning it has a large number of electrons and scatters X-rays much more strongly than lighter atoms like carbon, hydrogen, and oxygen. This "heavy atom effect" can be exploited to solve the phase problem in crystallography. The strong scattering from the iodine atom can be used to determine its position in the unit cell, and this information can then be used as a starting point to locate the positions of the lighter atoms. A study on the closely related 3-iodobenzaldehyde successfully utilized this effect to elucidate its crystal structure. nih.gov

Addressing Crystallographic Challenges in Data Refinement

While the heavy atom effect is beneficial, it can also introduce challenges during the refinement of the crystal structure. The strong scattering of the heavy atom can dominate the diffraction pattern, potentially making it more difficult to accurately refine the positions and thermal parameters of the lighter atoms. Absorption of X-rays by the iodine atom can also be significant and must be corrected for accurately. Careful data collection strategies and specialized refinement techniques are often necessary to obtain a high-quality final structure. Furthermore, potential disorder in the acetyl or aldehyde groups could present additional refinement challenges.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of this compound would provide confirmatory evidence for the presence of the acetyl and aldehyde moieties.

The FT-IR and Raman spectra of the related compound 3-iodobenzaldehyde have been studied in detail, providing a good basis for comparison. nih.govresearchgate.net The key vibrational modes for this compound are expected to be the C=O stretching vibrations of the aldehyde and acetyl groups. These are typically strong bands in the IR spectrum and would appear in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a characteristic band, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (a Fermi resonance doublet). Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1690 - 1710 |

| Acetyl (COCH₃) | C=O Stretch | 1680 - 1700 |

| Aldehyde (CHO) | C-H Stretch | 2820 - 2850 & 2720 - 2750 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Iodo | C-I Stretch | 500 - 600 |

Note: These are typical wavenumber ranges and can be influenced by the specific molecular environment.

Computational and Theoretical Investigations of 3 Acetyl 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Acetyl-5-iodobenzaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical properties.

A crucial first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. Theoretical calculations, often using a functional like B3LYP combined with a suitable basis set, can predict bond lengths and angles with high accuracy. The optimized geometry represents the molecule in its lowest energy state on the potential energy surface.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: The following data are representative values based on DFT calculations of similar aromatic carbonyl compounds and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-I | ~2.10 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C=O (acetyl) | ~1.23 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-C (ring-aldehyde) | ~1.48 Å | |

| C-C (ring-acetyl) | ~1.50 Å | |

| Bond Angles | C-C-I | ~119.5° |

| C-C-C (ring) | ~118° - 121° | |

| O=C-H (aldehyde) | ~124° | |

| C-C=O (acetyl) | ~120° | |

| Dihedral Angle | C(ring)-C(ring)-C(acetyl)=O | ~0° or ~180° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be primarily localized on the iodine atom and the π-system of the benzene (B151609) ring, due to the high energy of iodine's p-orbitals and the delocalized π-electrons. The LUMO is anticipated to be centered on the electron-withdrawing acetyl and aldehyde groups, specifically on the π* orbitals of the carbonyls and the aromatic ring. This distribution makes the carbonyl carbons susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron donating orbital, localized on the iodine and phenyl ring. |

| LUMO | -2.1 | Electron accepting orbital, localized on the carbonyl groups and phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates moderate kinetic stability and chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would show intense red areas around the oxygen atoms of the aldehyde and acetyl groups, as they are the most electronegative centers and possess lone pairs of electrons. These sites are the primary centers for interaction with electrophiles. Regions of positive potential (blue) are expected around the aldehyde hydrogen and the hydrogens of the aromatic ring. The iodine atom can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," making it a potential site for halogen bonding interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. princeton.eduresearchgate.net It calculates the energies of vertical transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks in a UV-Vis spectrum.

The electronic spectrum of this compound is expected to be characterized by several transitions. These include π→π* transitions, associated with the excitation of electrons within the aromatic π-system, and n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to an antibonding π* orbital of a carbonyl group. The presence of the iodo, acetyl, and aldehyde substituents on the benzene ring influences the energies of these transitions and thus the position of the absorption maxima (λmax). researchgate.net

Table 3: Illustrative TD-DFT Results for Major Electronic Transitions in this compound Note: These are hypothetical values to demonstrate typical TD-DFT output.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 | 0.02 | n → π | HOMO-1 → LUMO |

| ~285 | 0.45 | π → π | HOMO → LUMO |

| ~240 | 0.30 | π → π* | HOMO → LUMO+1 |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. cerist.dzq-chem.com It is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. This analysis is based on examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs and estimating their energetic significance via second-order perturbation theory.

In this compound, NBO analysis can reveal several key features:

Hyperconjugation: The delocalization of electron density from the π-orbitals of the aromatic ring to the antibonding π* orbitals of the acetyl and aldehyde groups, which contributes to the stability of the molecule.

Lone Pair Delocalization: The interaction of the oxygen lone pairs (n_O) with the antibonding orbitals of adjacent C-C and C=O bonds.

Resonance Structures: NBO provides a quantitative picture of resonance, showing the stabilization energy associated with electron delocalization across the conjugated system.

Table 4: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | ~18.5 | Intramolecular π-conjugation in the ring |

| π(C5-C6) | π(C=O acetyl) | ~5.2 | Hyperconjugation (ring to acetyl group) |

| n(O, aldehyde) | σ(C_ring-C_aldehyde) | ~2.1 | Lone pair delocalization |

| n(I) | π(C_ring-C_ring) | ~3.5 | Halogen-ring hyperconjugation |

Computational Studies on Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a vital tool for mapping out entire reaction pathways. By calculating the potential energy surface for a given reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational studies could be employed to investigate various reactions, such as:

Nucleophilic addition to the aldehyde or acetyl carbonyl carbons.

Electrophilic aromatic substitution on the benzene ring.

Palladium-catalyzed cross-coupling reactions at the C-I bond.

Such studies would involve locating the transition state structure for the rate-determining step and calculating the reaction energy barrier. While these methods are powerful, a specific search of the literature did not yield computational studies focused on the reaction mechanisms of this compound itself. However, the principles are well-established from studies on similar molecules. researchgate.net

3 Acetyl 5 Iodobenzaldehyde As a Strategic Organic Intermediate

Synthesis of Complex Organic Molecules

The unique trifunctional nature of 3-Acetyl-5-iodobenzaldehyde positions it as a potentially valuable building block for the assembly of complex molecular architectures. sigmaaldrich.com The aldehyde and acetyl groups can participate in a variety of condensation and carbon-carbon bond-forming reactions, while the aryl iodide is a classic handle for transition-metal-catalyzed cross-coupling.

Precursor for Advanced Heterocyclic Scaffolds

The aldehyde and acetyl functionalities on the benzene (B151609) ring are prime candidates for constructing a diverse array of heterocyclic systems. mdpi.comchim.it For instance, condensation reactions with hydrazines, hydroxylamines, or amidines could readily lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The resulting heterocyclic products would retain the synthetically valuable iodine atom, allowing for further functionalization.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Key Reaction Type |

| Hydrazine | Pyrazole | Condensation |

| Hydroxylamine (B1172632) | Isoxazole | Condensation |

| Amidines | Pyrimidine | Condensation |

| 1,2-Diamines | Diazepine | Cyclocondensation |

This table presents theoretically plausible transformations based on established reactivity patterns of aldehydes and ketones.

Building Block for Polycyclic Aromatic and Heteroaromatic Systems

The combination of reactive carbonyl groups and an aryl iodide on a single scaffold makes this compound an intriguing starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. acs.orgnih.gov Intramolecular cyclization reactions, potentially following an initial intermolecular bond formation, could be a viable strategy. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde or acetyl group could introduce a side chain capable of subsequent intramolecular Heck or Suzuki coupling via the iodide, leading to the formation of a new fused ring.

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formations

The dual reactivity of the carbonyl groups and the aryl iodide is a key feature of this compound. The aldehyde and acetyl groups can undergo a wide range of classical carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Grignard additions, and Wittig reactions. sigmaaldrich.comresearchgate.net Simultaneously, the iodo-substituent is a versatile functional group for modern cross-coupling chemistry. This allows for a modular approach to complex molecule synthesis, where different fragments can be introduced sequentially or in a one-pot fashion.

Applications in Materials Science Research

The structural motifs present in this compound also suggest its potential utility in the field of materials science, particularly in the development of novel organic materials and metal-organic frameworks (MOFs).

Development of Novel Organic Materials with Tailored Properties

The aromatic core of this compound, coupled with its potential for extension into larger conjugated systems, makes it a candidate for the synthesis of new organic electronic materials. By carefully choosing reaction partners for both the carbonyl groups and the aryl iodide, it is theoretically possible to construct molecules with tailored photophysical and electronic properties. For instance, the synthesis of extended π-conjugated systems could lead to materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration into Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. rsc.org The dicarboxylate or other multitopic ligands required for MOF synthesis could potentially be synthesized from this compound. For instance, oxidation of the acetyl and aldehyde groups to carboxylic acids would yield a diacid linker. The presence of the iodine atom could either be retained for post-synthetic modification of the MOF or be utilized in a pre-synthesis coupling reaction to create a more complex, multitopic linker. The ability to introduce additional functionality through the acetyl and aldehyde groups prior to or after MOF assembly could allow for the creation of frameworks with highly specific and tunable properties for applications in gas storage, separation, and catalysis.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for 3-Acetyl-5-iodobenzaldehyde Transformations

The reactivity of the aldehyde, acetyl, and iodo groups in this compound can be selectively harnessed and enhanced through the development of innovative catalytic systems. Future research is geared towards unlocking new synthetic pathways that are more efficient, selective, and versatile.

Transition metal-catalyzed cross-coupling reactions are a primary focus. The carbon-iodine bond is particularly amenable to transformations via catalysts based on palladium, copper, and nickel. These reactions can be used to introduce a wide array of substituents at the 5-position of the benzaldehyde (B42025) ring, leading to a diverse range of derivatives. For instance, Pd-catalyzed C-H hydroxylation has been demonstrated for various benzaldehydes, suggesting a potential route for the ortho-hydroxylation of this compound using a transient directing group. acs.orgrsc.org Similarly, iridium-catalyzed C-H activation and borylation of aromatic aldehydes, which can be directed to either the ortho or meta position, opens up possibilities for further functionalization. thieme-connect.com

Furthermore, the development of dual catalytic systems, such as the combination of nickel and photoredox catalysis for the C-H functionalization of amines with aryl halides, presents an exciting avenue for creating novel carbon-carbon and carbon-heteroatom bonds at the acetyl or iodo position. rsc.orgucla.edu The exploration of cobalt-catalyzed C-H functionalization of benzaldehydes also holds promise for developing new annulation strategies. researchgate.net

The table below summarizes potential catalytic transformations for this compound based on existing research on analogous compounds.

| Catalytic System | Target Functional Group | Potential Transformation |

| Palladium/Transient Directing Group | C-H bond (ortho to aldehyde) | Hydroxylation, Alkoxylation |

| Iridium/Amine | C-H bond (ortho or meta to aldehyde) | Borylation |

| Nickel/Photoredox | Carbon-Iodine bond | Coupling with amines |

| Rhodium | Aldehyde | Hydroacylation with alkynes |

| Cobalt | C-H bond | Annulation reactions |

Investigation of Photoinduced and Electrocatalytic Reactions

The application of light and electricity to drive chemical transformations offers green and efficient alternatives to traditional thermal methods. The photochemical and electrochemical properties of this compound and its derivatives are areas ripe for exploration.

The benzaldehyde moiety can act as a photoinitiator for various transformations. beilstein-journals.orgresearchgate.netnih.gov Irradiation of benzaldehydes can lead to the formation of benzoyl radicals, which can participate in addition reactions. nih.gov This reactivity could be exploited for the functionalization of this compound. Furthermore, photoredox catalysis, which utilizes light to generate reactive radical intermediates from aryl halides, is a powerful tool for forming new bonds under mild conditions. nih.govacs.orgnih.gov The iodo-substituent in this compound makes it an excellent candidate for such photoredox-catalyzed reactions, enabling couplings with a wide range of partners, including olefins and amines. rsc.orgucla.edunih.govacs.org

Electrocatalysis provides another sustainable approach for the transformation of this compound. The electrocatalytic hydrogenation of benzaldehyde to benzyl (B1604629) alcohol on a Pd/C catalyst has been studied, demonstrating the feasibility of using electricity to drive reduction reactions. epa.gov This methodology could be applied to selectively reduce the aldehyde or acetyl group in this compound. Moreover, electrochemically generated carbanions have been shown to react with aldehydes, suggesting a pathway for the allylation or allenylation of the formyl group in this compound. nih.gov

Rational Design of Derivatives with Tunable Reactivity for Specific Synthetic Challenges

The ability to fine-tune the reactivity of this compound by creating derivatives is crucial for its application in complex molecule synthesis. By modifying the electronic and steric properties of the molecule, its reactivity can be tailored for specific synthetic challenges.

The synthesis of functionalized benzaldehydes through methods like two-step, one-pot reduction/cross-coupling procedures provides a template for creating a library of this compound derivatives. acs.org For example, introducing electron-donating or electron-withdrawing groups at different positions on the aromatic ring can modulate the reactivity of the aldehyde and acetyl groups. The synthesis of azide-functionalized bromoarylaldehydes and their subsequent "clickable" reactions demonstrate a strategy for incorporating specific functionalities. nih.gov This approach could be adapted to introduce bio-orthogonal handles or other useful groups onto the this compound scaffold.

Furthermore, the conversion of the aldehyde or acetyl group into other functionalities can lead to derivatives with entirely new reactive profiles. For instance, benzaldehyde-functionalized ionic liquids have been synthesized and their aldehyde group has been transformed into carboxyl or benzylic alcohol groups. researchgate.net Similar transformations could be applied to this compound to create novel building blocks for materials science or medicinal chemistry. The synthesis of polyesters and polyurethanes from diols derived from phenolic aldehydes showcases how derivatives can be used as monomers for sustainable polymers. mdpi.com

Integration of this compound Synthesis into Sustainable Chemistry Paradigms

The development of environmentally friendly and economically viable methods for the synthesis of this compound is a key aspect of its future utility. Adhering to the principles of green chemistry will be crucial for its large-scale application.

One promising approach is the use of reactive distillation for the synthesis of benzaldehyde from cinnamaldehyde, which offers a more sustainable alternative to traditional batch processes. acs.org Investigating similar process intensification technologies for the synthesis of this compound could lead to significant improvements in efficiency and waste reduction.

Another avenue is the development of catalytic routes that utilize abundant and non-toxic starting materials. For example, the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organic amine catalyst provides a model for developing greener synthetic pathways. nih.gov Exploring C-H activation strategies to introduce the acetyl and iodo groups onto a simpler benzaldehyde precursor could also represent a more atom-economical approach.

The use of superacids to catalyze the reaction of substituted benzaldehydes with benzene (B151609) highlights the potential of novel catalytic systems to drive reactions that are otherwise difficult to achieve. acs.org While not directly a "green" method, understanding such reaction mechanisms can inform the design of more sustainable catalytic processes.

By focusing on these advanced research directions, the full potential of this compound as a versatile and valuable chemical intermediate can be realized, contributing to advancements in organic synthesis, materials science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-acetyl-5-iodobenzaldehyde, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves electrophilic iodination of 3-acetylbenzaldehyde using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃). Key steps include temperature control (0–5°C to minimize side reactions) and stoichiometric optimization of iodine sources. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS. Potential challenges include over-iodination or acetyl group hydrolysis, which require careful pH and solvent selection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.5–8.2 ppm) and acetyl protons (δ 2.6 ppm). ¹³C NMR confirms iodine’s electron-withdrawing effects (C-I at ~95 ppm).

- IR : Stretching bands for aldehyde (ν ~1700 cm⁻¹) and acetyl carbonyl (ν ~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion [M⁺] at m/z 274 (C₉H₇IO₂).

Cross-validate data with computational simulations (e.g., Gaussian) to resolve ambiguities in peak assignments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline solution (20 min).

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Disposal : Neutralize with sodium thiosulfate before disposal as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model iodine’s electronic effects on reaction intermediates. Analyze Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental data (e.g., Suzuki-Miyaura coupling yields) to validate predictions. Challenges include solvent effects and steric hindrance from the acetyl group, which require explicit solvent models (e.g., PCM) and conformational sampling .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies.

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., Arrhenius plot deviations) using standard deviations.

- Controlled Replication : Reproduce experiments with standardized protocols (e.g., anhydrous solvents, inert atmosphere).

- Meta-Analysis : Use software like R or Python to pool data and identify outliers or confounding variables .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block the acetyl group with TMSCl to direct iodination to the para position.

- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific sites, followed by quenching with electrophiles.

- Microwave-Assisted Synthesis : Enhance reaction specificity via rapid heating/cooling cycles.

Monitor regioselectivity using LC-MS and X-ray crystallography for structural confirmation .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Synthesis : Introduce isotopes via reductive amination (¹³C) or acid-catalyzed H/D exchange.

- Tracing : Use LC-HRMS to track labeled metabolites in vitro (e.g., liver microsomes).

- Kinetic Isotope Effects (KIE) : Compare reaction rates (k_H/k_D) to identify rate-limiting steps.

Validate findings with in vivo models (rodents) and correlate with toxicity profiles .

Data Presentation & Analysis

Q. How should raw data from this compound experiments be structured for reproducibility?

- Methodological Answer :

- Tables : Include columns for reaction parameters (time, temperature), yields, and analytical data (Rf, melting points).

- Figures : Use high-resolution chromatograms (HPLC) and spectra (NMR/IR) with labeled peaks.

- Appendices : Archive raw datasets (e.g., .csv files) and instrument calibration logs.

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite tools like ChemDraw for structure clarity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ data.

- ANOVA : Compare variance across dose groups (p < 0.05 significance threshold).

- Survival Analysis : Use Kaplan-Meier plots for longitudinal toxicity studies.

Report confidence intervals and use software like GraphPad Prism for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.